

Improving conformity of HfO₂ films on high aspect ratio structures

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Compound of Interest

Compound Name: *N*-ethylethanamine;hafnium(4+)

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Technical Support Center: High-Aspect Ratio HfO₂ Deposition

Topic: Improving Conformity of Hafnium Oxide (HfO₂) Films on High Aspect Ratio (HAR) Structures
Ticket Priority: Critical / Process Optimization
Assigned Specialist: Senior Application Scientist

Core Directive: The Physics of the Problem

You are likely here because your standard ALD recipe—perfect for planar wafers—is failing inside deep trenches (TSVs) or porous structures (Aspect Ratios > 20:1).

The Root Cause: In High Aspect Ratio (HAR) structures, gas transport shifts from viscous flow (pressure-driven) to Knudsen diffusion (molecular random walk). Inside a 50:1 trench, the pressure gradient is effectively zero. Precursor molecules do not "flow" to the bottom; they must randomly bounce their way down.

If your pulse time is too short, the precursor never reaches the bottom before the purge step begins. If your temperature is too high, the precursor decomposes at the trench opening,

"pinching off" the entrance.

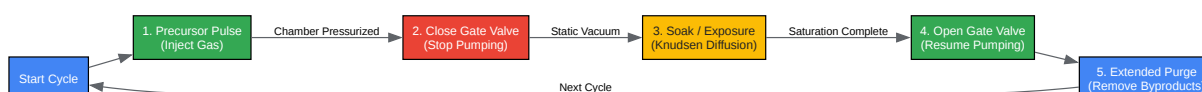
Experimental Protocols & Optimization

Protocol A: The "Stop-Flow" (Exposure) Mode

Standard "Continuous Flow" ALD is insufficient for HAR > 20:1. You must switch to "Stop-Flow" (also known as Exposure Mode or Soak Mode). This traps the precursor in the chamber, allowing time for Knudsen diffusion to saturate the trench bottom.

The Workflow:

- Pulse: Inject precursor.
- Stop: Close the main gate valve to the pump. Stop pumping.
- Soak: Allow molecules to diffuse (Diffusion Time).
- Pump/Purge: Re-open gate valve and purge aggressively.



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Figure 1: Logic flow for "Stop-Flow" ALD sequences required for Aspect Ratios > 20:1.

Protocol B: Precursor Selection Matrix

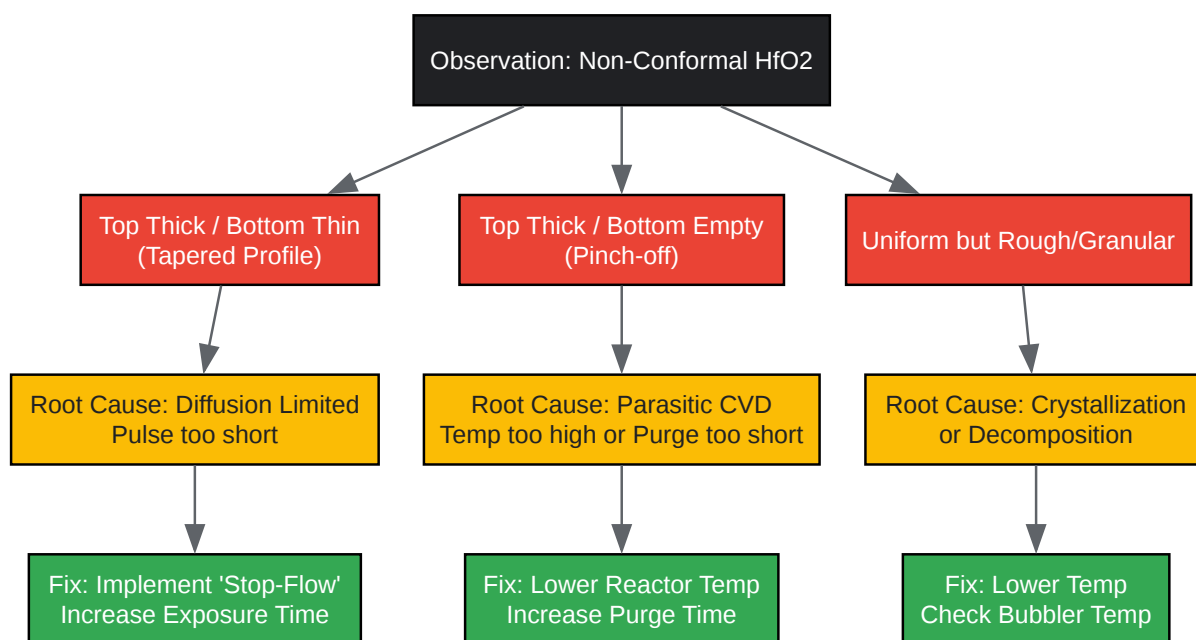
The choice of Hf precursor dictates your thermal window and conformity potential.

Feature	HfCl ₄ (Hafnium Tetrachloride)	TEMAH / TDMAH (Organometallics)
State	Solid (Low Vapor Pressure)	Liquid (High Vapor Pressure)
Delivery	Requires heated bubbler (>150°C)	Bubbler or Direct Liquid Injection (DLI)
Process Temp	300°C - 600°C	200°C - 280°C
HAR Capability	Excellent (High thermal stability)	Moderate (Risk of thermal decomposition)
Byproducts	HCl (Corrosive, etching risk)	Amines (Cleaner, but bulky)
Steric Hindrance	Low (Small molecule)	High (Large ligands block sites)

Recommendation: For Aspect Ratios > 50:1, use HfCl₄ if your thermal budget allows (>300°C). Its small molecular size and thermal stability prevent the "soft saturation" (CVD-like growth) that plagues organometallics at the trench opening [1][2].

Troubleshooting Guide (Logic Tree)

Use this guide to diagnose non-conformal films based on cross-sectional SEM/TEM analysis.



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Figure 2: Diagnostic logic for identifying root causes of HfO₂ non-conformality.

Scenario 1: The "V-Shape" (Top is thick, bottom is thin)

- Diagnosis: You are in the Diffusion Limited Regime. The precursor molecules are reacting with the top sidewalls and being consumed before they can diffuse to the bottom.
- The Fix:
 - Switch to Stop-Flow mode (Protocol A).
 - Calculate required exposure time (). According to the Gordon Model [3], time scales with the square of the aspect ratio ():
 - Action: If your AR is 40:1, you need the exposure time of a 20:1 structure, not double.

Scenario 2: The "Dog Bone" (Thick top, thin middle, thick bottom)

- Diagnosis: Desorption Limited / Insufficient Purge. Precursor is desorbing from the walls during the purge step and re-adsorbing, or CVD reaction is occurring due to overlapping precursor pulses.
- The Fix:
 - Increase Purge Time significantly. For HAR, purge times often need to be to longer than the pulse time to clear the "virtual leak" created by the deep trenches.

Scenario 3: The "Rough Slope" (Film is thick at top and rough)

- Diagnosis: Thermal Decomposition (CVD Component). Your precursor (likely TEMA/TDMAH) is breaking down due to heat rather than reacting with the surface sites. This destroys the self-limiting nature of ALD.
- The Fix:
 - Lower the deposition temperature by 20°C.
 - Check your precursor delivery line temperature. If the line is too hot, the precursor degrades before entering the chamber.

Frequently Asked Questions (FAQ)

Q: Can I use Ozone (O₃) or Plasma (PEALD) to improve reactivity in deep trenches? A: Generally, no.

- Plasma (PEALD): Radical species recombine very quickly on sidewalls. They have a high "sticking coefficient" and low lifetime. They will coat the top of the trench and fail to reach the bottom of high AR structures (>20:1) [4].

- Ozone: Better than plasma, but still aggressive.
- Recommendation: For extreme HAR, use Thermal ALD with H₂O as the oxidant. Water is small, stable, and diffuses deep into structures without premature recombination.

Q: My HfO₂ film is crystallizing and becoming rough. How do I keep it amorphous? A: HfO₂ tends to crystallize into monoclinic/tetragonal phases at relatively low temperatures (~300-400°C).

- Solution: Lower your deposition temperature to <250°C (using organometallics like TEMA) or dope the film with Al₂O₃ or SiO₂ (laminates) to frustrate crystal growth and maintain an amorphous, conformal layer.

Q: What is the "Soft Saturation" effect? A: This occurs when the growth rate per cycle (GPC) doesn't plateau perfectly but keeps slowly rising with higher doses. This indicates a non-ideal ALD process (partial CVD). In HAR structures, this is fatal because the "extra" growth at the top closes the trench. Ensure you are operating strictly within the ALD temperature window [5].

References

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